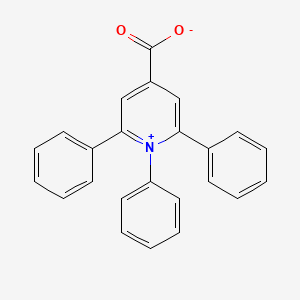
1,2,6-Triphenyl-4-pyridiniumcarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,6-Triphenyl-4-pyridiniumcarboxylate, also known as TPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. TPCC is a cationic dye that is widely used as a biological stain, and it has also been studied for its potential use as an antioxidant, a photosensitizer, and a fluorescent probe.
作用機序
The mechanism of action of 1,2,6-Triphenyl-4-pyridiniumcarboxylate varies depending on its application. As a biological stain, 1,2,6-Triphenyl-4-pyridiniumcarboxylate binds to nucleic acids and proteins through electrostatic interactions and hydrogen bonding. As an antioxidant, 1,2,6-Triphenyl-4-pyridiniumcarboxylate scavenges free radicals by donating an electron to stabilize the radical and prevent it from reacting with other molecules. As a photosensitizer, 1,2,6-Triphenyl-4-pyridiniumcarboxylate absorbs light energy and transfers it to oxygen molecules, generating reactive oxygen species that can selectively kill cancer cells. As a fluorescent probe, 1,2,6-Triphenyl-4-pyridiniumcarboxylate undergoes a change in fluorescence intensity or wavelength upon binding to a specific analyte.
Biochemical and Physiological Effects:
1,2,6-Triphenyl-4-pyridiniumcarboxylate has been shown to have low toxicity and minimal side effects in vitro and in vivo. As a biological stain, it does not affect the viability or function of cells or tissues. As an antioxidant, it has been shown to protect cells from oxidative damage and reduce inflammation. As a photosensitizer, it can selectively kill cancer cells without damaging healthy cells. As a fluorescent probe, it can detect analytes with high sensitivity and selectivity.
実験室実験の利点と制限
The advantages of 1,2,6-Triphenyl-4-pyridiniumcarboxylate for lab experiments include its ease of synthesis, low toxicity, and versatility for various applications. Its limitations include its limited solubility in aqueous solutions, which can affect its effectiveness as a biological stain or photosensitizer, and its potential for photobleaching, which can affect its fluorescence intensity and stability.
将来の方向性
There are several future directions for the study of 1,2,6-Triphenyl-4-pyridiniumcarboxylate. In the field of biology, it can be further studied for its potential use as an antioxidant and for the detection of specific biomolecules in cells and tissues. In the field of chemistry, it can be further studied for its potential use as a photosensitizer for the treatment of cancer and other diseases, as well as for the detection of analytes in environmental and clinical samples. Additionally, the synthesis and modification of 1,2,6-Triphenyl-4-pyridiniumcarboxylate can be explored to improve its solubility, stability, and selectivity for various applications.
合成法
1,2,6-Triphenyl-4-pyridiniumcarboxylate can be synthesized through a simple one-step reaction between pyridine-4-carboxylic acid and triphenylphosphine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is a yellow crystalline powder that can be purified through recrystallization.
科学的研究の応用
1,2,6-Triphenyl-4-pyridiniumcarboxylate has been extensively studied for its potential applications in various fields of research. In the field of biology, it has been used as a biological stain for the detection of nucleic acids and proteins in cells and tissues. It has also been studied for its potential use as an antioxidant, as it has been shown to scavenge free radicals and protect cells from oxidative damage.
In the field of chemistry, 1,2,6-Triphenyl-4-pyridiniumcarboxylate has been studied for its potential use as a photosensitizer in photodynamic therapy, a type of cancer treatment that involves the use of light to activate a photosensitizing agent that selectively kills cancer cells. 1,2,6-Triphenyl-4-pyridiniumcarboxylate has also been studied for its potential use as a fluorescent probe for the detection of metal ions and other analytes.
特性
IUPAC Name |
1,2,6-triphenylpyridin-1-ium-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO2/c26-24(27)20-16-22(18-10-4-1-5-11-18)25(21-14-8-3-9-15-21)23(17-20)19-12-6-2-7-13-19/h1-17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABUXFUPQVRKDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=[N+]2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,6-Triphenyl-4-pyridiniumcarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

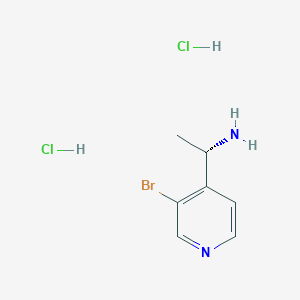
![N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-3,5-dinitrobenzamide](/img/structure/B2932231.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2932232.png)
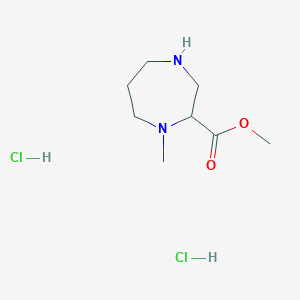
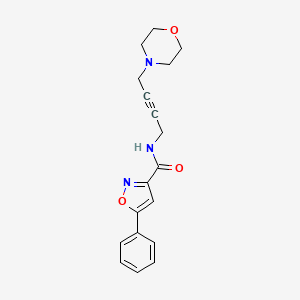
![N-[4-(aminocarbonyl)phenyl]-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2932235.png)
![3-butyl-8-(4-ethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2932240.png)
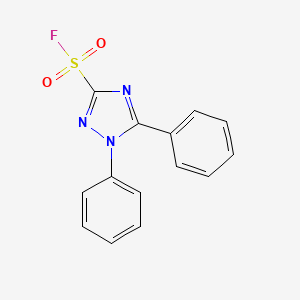
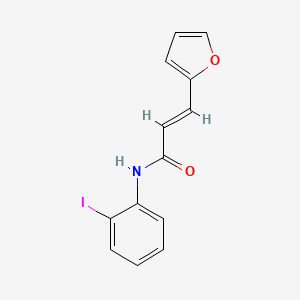
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide](/img/structure/B2932243.png)
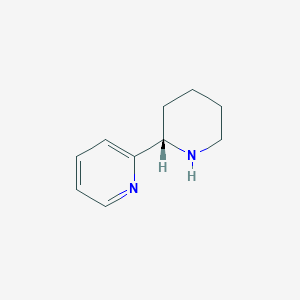
![N-[(1R)-1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2932247.png)
![[2-Oxo-2-[3-(trifluoromethyl)anilino]ethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2932248.png)
